molecular formula C7H10N2O2 B014745 Ethyl 1-methyl-1h-imidazole-2-carboxylate CAS No. 30148-21-1

Ethyl 1-methyl-1h-imidazole-2-carboxylate

Cat. No.: B014745
CAS No.: 30148-21-1
M. Wt: 154.17 g/mol
InChI Key: NOTZYDYZBOBDFE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1) is an imidazole-based ester with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is a white crystalline solid with a density of 1.14 g/cm³, a boiling point of 254.8°C, and a flash point of 107.9°C . The compound is synthesized via reactions involving N-methylimidazole, chloroacetic acid ethyl ester, and triethylamine under controlled conditions (0°C to -30°C), followed by purification via chromatography .

Preparation Methods

Chloroformate Alkylation: A Scalable One-Step Synthesis

The most efficient method involves direct alkylation of 1-methylimidazole with ethyl chloroformate in the presence of triethylamine. This approach, detailed in a 2015 patent , achieves high yields (≥90%) under controlled conditions.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbonyl carbon of ethyl chloroformate. Triethylamine neutralizes HCl byproduct, preventing side reactions. Key parameters include:

  • Temperature : Addition at 45°C to 10°C, followed by reaction at 20°C to 10°C .

  • Molar Ratios : 1.8–3 equivalents of ethyl chloroformate per 1-methylimidazole .

  • Solvent : Acetonitrile facilitates rapid mixing and exothermic control.

An exemplary protocol uses 3.3 g of 1-methylimidazole, 6.8 mL of triethylamine, and 8 mL of acetonitrile, added to ethyl chloroformate over 30 minutes . The scale exceeds 50 g, demonstrating industrial viability .

Advantages and Limitations

Strengths :

  • Single-step synthesis reduces purification complexity.

  • High reproducibility across scales due to temperature and addition rate control .

  • Minimal byproducts (e.g., triethylamine hydrochloride precipitates).

Challenges :

  • Ethyl chloroformate’s moisture sensitivity requires anhydrous conditions.

  • Excess reagent necessitates careful stoichiometric calibration.

Oxidation-Esterification Sequential Route

An alternative pathway involves oxidizing 1-methyl-2-imidazolecarboxaldehyde to the carboxylic acid, followed by esterification. While ChemicalBook documents the oxidation step , esterification remains theoretical in provided sources.

Oxidation to 1-Methyl-1H-Imidazole-2-Carboxylic Acid

Treatment of 1-methyl-2-imidazolecarboxaldehyde with hydrogen peroxide (H₂O₂) in water at 20°C for 72 hours yields the carboxylic acid quantitatively . Key data:

  • Yield : 100% (acid) .

  • Characterization : Melting point 99–101°C; IR confirms carboxyl group (1641 cm⁻¹) .

Esterification to Ethyl Ester

Though unreported in sources, standard esterification methods (e.g., Fischer-Speier or DCC coupling) could convert the acid to the ethyl ester. Hypothetical steps:

  • Acid activation with thionyl chloride (SOCl₂) to form acyl chloride.

  • Reaction with ethanol under basic conditions.

Potential Issues :

  • Decarboxylation risk during heating .

  • Multi-step process lowers overall yield.

Comparative Analysis of Methods

Parameter Chloroformate Alkylation Oxidation-Esterification
Steps 12 (acid) + 1 (esterification)
Starting Materials 1-Methylimidazole, Ethyl Chloroformate1-Methyl-2-imidazolecarboxaldehyde
Yield High (patent claim)100% (acid step)
Scalability Industrial (≥50 g)Limited by oxidation stability
Byproducts Triethylamine hydrochlorideWater (oxidation)

Industrial-Scale Production Considerations

The chloroformate method dominates industrial settings due to:

  • Process Efficiency : Single-step synthesis reduces time and cost.

  • Temperature Control : Gradual cooling (45°C → 10°C) prevents thermal degradation .

  • Solvent Recovery : Acetonitrile’s low boiling point (82°C) enables easy distillation.

Optimization Insights :

  • Excess ethyl chloroformate (1.8–3 eq) ensures complete imidazole conversion .

  • Triethylamine acts as both base and HCl scavenger, simplifying purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Scientific Research Applications

Ethyl 1-methyl-1H-imidazole-2-carboxylate has a broad spectrum of applications across different scientific disciplines:

Organic Chemistry

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly polyamides containing imidazole .
  • Reactivity: The compound can undergo various chemical transformations such as oxidation to form carboxylic acids, reduction to alcohols, and nucleophilic substitutions to create diverse substituted imidazoles.

Medicinal Chemistry

  • Pharmaceutical Development: Research into derivatives of this compound has shown potential in developing new pharmaceuticals targeting various diseases. Notably, imidazole derivatives exhibit biological activities such as antiviral, anticancer, and antimicrobial properties .
  • Beta-lactamase Inhibitors: Some studies indicate that derivatives can be used to prepare metal beta-lactamase inhibitors, which are crucial in combating antibiotic resistance by inhibiting enzymes that degrade beta-lactam antibiotics .

Materials Science

  • Polymer Production: this compound is utilized in producing advanced materials like polymers due to its ability to form stable linkages in polymer chains .

Case Study 1: Antimicrobial Activity

A study demonstrated the efficacy of imidazole derivatives against various microbial strains. This compound was tested for its ability to inhibit the growth of specific bacteria and fungi. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Synthesis of Polyamides

Research focused on synthesizing polyamides that incorporate imidazole moieties using this compound as a key building block. These polyamides exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in materials science .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Organic ChemistryBuilding block for complex organic moleculesEssential for polyamide synthesis
Medicinal ChemistryDevelopment of pharmaceuticalsPotential antiviral and anticancer properties
Materials ScienceProduction of advanced polymersEnhanced thermal stability and mechanical strength
Antimicrobial ResearchInhibition of microbial growthSignificant activity against bacteria and fungi

Mechanism of Action

The mechanism by which Ethyl 1-methyl-1H-imidazole-2-carboxylate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Ethyl 1-methyl-1H-imidazole-2-carboxylate belongs to a class of imidazole-2-carboxylate derivatives. Key analogs include:

Compound Name (CAS) Molecular Formula Substituents (Position) Similarity Index
Ethyl 1H-imidazole-2-carboxylate (33543-78-1) C₆H₈N₂O₂ None (unsubstituted imidazole) 0.83
Mthis compound (62366-53-4) C₆H₈N₂O₂ Methyl ester (position 2) 0.75
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (1564-49-4) C₇H₉N₃O₄ Nitro group (position 5) 0.65
Ethyl 5-ethyl-1H-imidazole-2-carboxylate (1171124-65-4) C₈H₁₂N₂O₂ Ethyl group (position 5) 0.62

Key Observations :

  • Substituent Effects : The methyl group at position 1 in the target compound enhances steric hindrance compared to unsubstituted analogs (e.g., CAS 33543-78-1) .
  • Electron-Withdrawing Groups : The nitro group in CAS 1564-49-4 increases reactivity in electrophilic substitution but reduces solubility in polar solvents .

Physicochemical Properties

Property This compound Mthis compound Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Molecular Weight (g/mol) 154.17 140.14 199.16
Density (g/cm³) 1.14 1.18 (estimated) 1.32 (estimated)
Boiling Point (°C) 254.8 230–235 >300 (decomposes)
Solubility Soluble in ethanol, acetonitrile Soluble in DMSO, methanol Limited solubility in polar solvents

Notes:

  • The methyl ester analog (CAS 62366-53-4) has a lower molecular weight and boiling point due to reduced alkyl chain length .
  • Nitro-substituted derivatives exhibit higher density and thermal instability due to the electron-withdrawing nitro group .

Critical Analysis :

  • Diazomethane-based methylation (CAS 62366-53-4) offers high yields but requires stringent safety protocols due to diazomethane’s explosivity .
  • Nitration introduces hazardous byproducts, necessitating specialized handling .

Key Insight :

  • The target compound’s versatility in polymer synthesis makes it more industrially significant than nitro- or ethyl-substituted analogs .

Biological Activity

Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of polyamides containing imidazole. Its structure allows it to participate in various chemical reactions, contributing to its versatility as a building block in the development of biologically active molecules.

Biological Activities

Imidazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antiviral : Inhibitory effects against viruses such as influenza A and HIV.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Anticancer : Potential to inhibit cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Antidiabetic : Possible effects on glucose metabolism.

These activities are attributed to the compound's ability to interact with multiple biochemical pathways, influencing cellular processes and molecular targets .

Pharmacokinetics

This compound is soluble in solvents such as dichloromethane, ether, ethyl acetate, and methanol. Its solubility profile is crucial for its application in laboratory settings and potential therapeutic formulations .

Types of Reactions

The compound undergoes several chemical transformations:

Reaction TypeDescription
Oxidation Converts to corresponding carboxylic acids using agents like potassium permanganate.
Reduction Ester group can be reduced to alcohols using sodium borohydride.
Substitution Nucleophilic substitution can replace the ester group with other functional groups.

Major Products from Reactions

The reactions yield various products, including:

  • Carboxylic acids (from oxidation)
  • Alcohols (from reduction)
  • Substituted imidazoles (from nucleophilic substitution) .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of derivatives synthesized from this compound against clinical isolates. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antiviral Potential

Research focusing on the antiviral properties of imidazole derivatives indicated that compounds similar to this compound exhibited selective inhibition against orthopoxviruses. Notably, some derivatives showed a selectivity index greater than existing antiviral drugs, suggesting promising therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 1-methyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 1-methylimidazole with ethyl chloroformate in acetonitrile at 0–30°C using triethylamine as a base, yielding ~72% after 16 hours . Alternative routes include diazomethane methylation of precursor acids (e.g., 64% yield in dichloromethane at room temperature for 24 hours) . Reaction conditions critically affect yield: lower temperatures reduce side reactions, while polar solvents like acetonitrile enhance solubility.

Temperature (°C) Solvent Catalyst/Base Time (h) Yield (%)
0 to -30AcetonitrileTriethylamine1672
25 (room temp)DichloromethaneDiazomethane2464

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ester carbonyl at ~160 ppm, methyl group at ~3.7 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., R factor = 0.051 in single-crystal studies) .
  • FT-IR : Identifies carbonyl stretches (~1700 cm1^{-1}) and imidazole ring vibrations (~1600 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be stored separately and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed areas with water and contacting poison control .

Q. How is this compound purified from reaction mixtures?

Common methods:

  • Filtration : Removes insoluble byproducts (e.g., unreacted triethylamine hydrochloride).
  • Chromatography : Silica gel column with ethyl acetate/hexane eluents isolates the ester .
  • Recrystallization : Ethanol/water mixtures improve purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

Retrosynthetic tools (e.g., Template_relevance models) analyze feasible pathways by comparing bond dissociation energies and steric effects. DFT calculations optimize transition states, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities for drug design .

Q. How to resolve discrepancies in crystallographic data refinement for derivatives?

Use SHELX software for high-resolution refinement:

  • Apply TWIN commands for twinned crystals.
  • Validate hydrogen bonding networks with Olex2’s squeeze function.
  • Cross-check with spectroscopic data to resolve R-factor conflicts (e.g., mean σ(C–C) = 0.002 Å) .

Q. What strategies enhance synthetic yield in scaled-up reactions?

  • Continuous flow reactors : Improve mixing and heat dissipation for multi-gram syntheses.
  • Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • In-line analytics : Use FT-IR probes to monitor reaction progression and adjust conditions dynamically .

Q. How does electronic structure influence coordination chemistry with transition metals?

The imidazole nitrogen acts as a σ-donor, while the ester carbonyl can participate in π-backbonding. DFT studies show that electron-withdrawing groups (e.g., nitro) enhance metal-ligand binding (e.g., Ru complexes in oxidation catalysis) .

Q. What in silico approaches predict ADMET properties of derivatives?

  • ADMET Prediction : SwissADME calculates bioavailability scores (e.g., LogP < 3 for optimal absorption).
  • Toxicity Screening : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., nitro groups).
  • Validation : Compare in vitro cytotoxicity assays (e.g., IC50_{50} values against EGFR) with docking scores .

Q. How to analyze conflicting data from synthetic yields in different solvent systems?

  • Multivariate analysis : Design-of-experiment (DoE) models isolate solvent polarity and temperature effects.
  • Mechanistic studies : Monitor intermediates via LC-MS to identify competing pathways (e.g., hydrolysis in aqueous media) .

Properties

IUPAC Name

ethyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTZYDYZBOBDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401355
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30148-21-1
Record name 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30148-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-1h-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-Methylimidazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-methylimidazole (320 g, 3.9 mol) was combined with 2 L acetonitrile and 1 L triethylamine in a 12 L flask equipped with a mechanical stirrer and the solution cooled to −20° C. Ethyl chloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 h. Precipitated triethylamine hydrochloride was removed by filtration and the solution concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide a white solid (360 g, 82% yield).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Name
Yield
82%

Synthesis routes and methods II

Procedure details

N-methylimidazole (16) (320 g, 3.9 mol) was combined with 2 liters of acetonitrile and 1 liter of triethylamine in a flask equipped with a mechanical stirrer and the solution was cooled to −20° C. Ethylcloroformate (1000 g, 9.2 mol) was added with stirring, keeping the temperature between −20° C. and −25° C. The reaction was allowed to slowly warm to room temperature and stir for 36 hours. Precipitated triethylamine hydrochloride was removed by filtration and the solution was concentrated in vacuo at 65° C. The resulting oil was purified by distillation under reduced pressure (2 torr, 102° C.) to provide (17) as a white solid (360 g, 82% yield). TLC (7:2 benzene/ethyl acetate) Rf 0.2; 1H NMR (DMSO-d6) δ7.44 (d, 1 H, J=2.8 Hz), 7.04 (d. 1 H, J=2.8 Hz), 4.26 (q, 2 H, J=3.5Hz) 3.91 (s, 3 H), 1.26 (t, 3 H, J=3.5 Hz); 13C NMR (DMSO-d6) δ159.3, 129.1, 127.7, 61.0, 36.0, 14.5; IR(KBr) 3403, 3111, 2983, 1713, 1480, 1422, 1262, 1134, 1052, 922, 782, 666; FABMS m/e 155.083 (M+H 155.083 calc. for C7H11N2O2).
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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